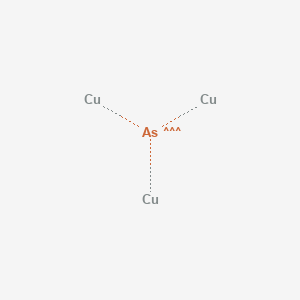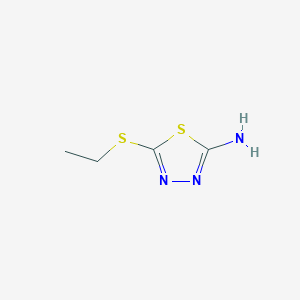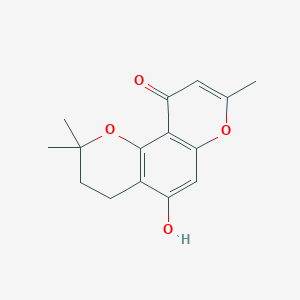
Copper arsenide (Cu3As)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper arsenide (Cu3As) is a chemical compound that has gained significant attention in the field of materials science due to its unique properties. It is a semiconductor material that has potential applications in various fields, including electronics, optoelectronics, and solar cells.
Aplicaciones Científicas De Investigación
Copper arsenide has potential applications in various fields of science and technology. In the field of electronics, it can be used for the fabrication of field-effect transistors, diodes, and other electronic devices. In optoelectronics, it can be used for the fabrication of light-emitting diodes, photodetectors, and solar cells. In addition, copper arsenide has potential applications in catalysis, sensing, and energy storage.
Mecanismo De Acción
The mechanism of action of copper arsenide is not well understood. However, it is believed that it acts as a semiconductor material, which means that it can conduct electricity under certain conditions. The exact mechanism of how copper arsenide conducts electricity is not clear, but it is believed to involve the movement of electrons and holes across the material.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of copper arsenide. However, it is known that arsenic is a toxic substance that can cause serious health problems if ingested or inhaled. Therefore, it is important to handle copper arsenide with care and take appropriate safety precautions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using copper arsenide in lab experiments include its unique properties, its potential applications in various fields, and its availability. However, there are also limitations to using copper arsenide, including its toxicity, the difficulty in synthesizing it, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on copper arsenide. One direction is to investigate its potential applications in energy storage, such as in batteries and supercapacitors. Another direction is to explore its use in catalysis and sensing. Additionally, more research is needed to understand the mechanism of action of copper arsenide and its potential health effects.
Conclusion:
In conclusion, copper arsenide is a semiconductor material that has potential applications in various fields of science and technology. It can be synthesized using various methods, and its unique properties make it attractive for use in electronic devices, optoelectronics, and solar cells. However, there is limited research on its mechanism of action and potential health effects, and more research is needed in these areas.
Métodos De Síntesis
Copper arsenide can be synthesized using various methods, including chemical vapor deposition, molecular beam epitaxy, and electrodeposition. Among these methods, electrodeposition is the most commonly used method for synthesizing copper arsenide. In this method, an electrolyte solution containing copper and arsenic ions is used, and a copper substrate is used as the cathode. The anode is made of arsenic, and a current is passed through the solution. This results in the deposition of copper arsenide on the substrate.
Propiedades
Número CAS |
12005-75-3 |
|---|---|
Nombre del producto |
Copper arsenide (Cu3As) |
Fórmula molecular |
Cu3As AsCu3 |
Peso molecular |
265.56 g/mol |
InChI |
InChI=1S/As.3Cu |
Clave InChI |
MKOYQDCOZXHZSO-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Cu].[As] |
SMILES canónico |
[Cu].[Cu].[Cu].[As] |
Otros números CAS |
12005-75-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)


![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)


![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)



